

# An In-depth Technical Guide to 2-Amino-3-(ethylamino)phenol

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## Compound of Interest

Compound Name: 2-Amino-3-(ethylamino)phenol

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## Abstract

This technical guide provides a comprehensive overview of **2-Amino-3-(ethylamino)phenol**, a substituted aminophenol of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document leverages information from structurally similar compounds to predict its chemical properties, outline potential synthetic routes, and discuss its prospective biological significance. This guide is intended to serve as a foundational resource for researchers and developers, offering detailed hypothetical experimental protocols and conceptual frameworks to stimulate further investigation into this and related compounds.

## Chemical Identifiers and Properties

While a specific CAS number for **2-Amino-3-(ethylamino)phenol** is not readily found in public databases, we can deduce its fundamental properties based on its structure. For comparative purposes, data for the closely related compound, 2-Amino-3-ethyl-phenol, is provided.

Identifier	2-Amino-3-(ethylamino)phenol (Predicted)	2-Amino-3-ethyl-phenol (Reference)
IUPAC Name	2-Amino-3-(ethylamino)phenol	2-Amino-3-ethylphenol[1]
Synonyms	3-(Ethylamino)-2-aminophenol	-
CAS Number	Not Assigned	398136-39-5[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O	C <sub>8</sub> H <sub>11</sub> NO[1]
Molecular Weight	152.19 g/mol	137.18 g/mol [1]
Canonical SMILES	CCNC1=C(C=CC=C1O)N	CCC1=C(C(=CC=C1)O)N
InChI Key	(Predicted)	LVIDDVVDZXNNRD-UHFFFAOYSA-N[1]
Predicted XLogP3	~1.5	1.7
Predicted Hydrogen Bond Donors	3	2
Predicted Hydrogen Bond Acceptors	3	2

## Potential Synthetic Pathways

The synthesis of **2-Amino-3-(ethylamino)phenol** can be approached through several established methods for the preparation of substituted aminophenols. Below are detailed hypothetical protocols for two plausible synthetic routes.

### Route 1: Reductive Amination of 2-Amino-3-hydroxynitrobenzene

This pathway involves the initial synthesis of a nitrophenol precursor followed by selective reduction and amination.

Experimental Protocol:

- Nitration of 3-Ethylphenol: To a solution of 3-ethylphenol in glacial acetic acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto ice, and the resulting 2-nitro-3-ethylphenol is filtered, washed with cold water, and recrystallized from ethanol.
- Oxidation to 2-Nitro-3-aminophenol: The ethyl group of 2-nitro-3-ethylphenol is oxidized to an acetyl group and subsequently converted to an amino group via a multi-step process involving oxidation, Beckmann rearrangement, and hydrolysis.
- Reductive Amination: The resulting 2-nitro-3-aminophenol is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) to yield **2-Amino-3-(ethylamino)phenol**. The product is purified by column chromatography.



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Caption: Proposed synthesis of **2-Amino-3-(ethylamino)phenol** via reductive amination.

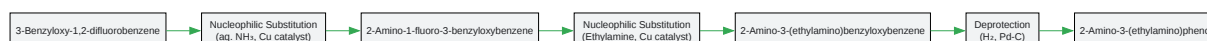
## Route 2: Direct Amination of a Dihalogenated Phenol Precursor

This approach utilizes sequential nucleophilic aromatic substitution reactions.

Experimental Protocol:

- Synthesis of 1,2-Difluoro-3-benzyloxybenzene: Starting from 3-benzyloxyphenol, ortho-difluorination is achieved using a suitable fluorinating agent.
- First Amination: The difluorinated intermediate is reacted with an excess of aqueous ammonia under high pressure and temperature in the presence of a copper catalyst to selectively substitute one fluorine atom with an amino group, yielding 2-amino-1-fluoro-3-benzyloxybenzene.

- **Second Amination:** The resulting compound is then reacted with ethylamine under similar conditions to replace the second fluorine atom, yielding 2-amino-3-(ethylamino)-benzyloxybenzene.
- **Deprotection:** The benzyl protecting group is removed by catalytic hydrogenation ( $H_2/Pd-C$ ) to afford the final product, **2-Amino-3-(ethylamino)phenol**. Purification is achieved by recrystallization or column chromatography.



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Caption: Alternative synthesis of **2-Amino-3-(ethylamino)phenol** via sequential amination.

## Potential Biological Significance and Signaling Pathways

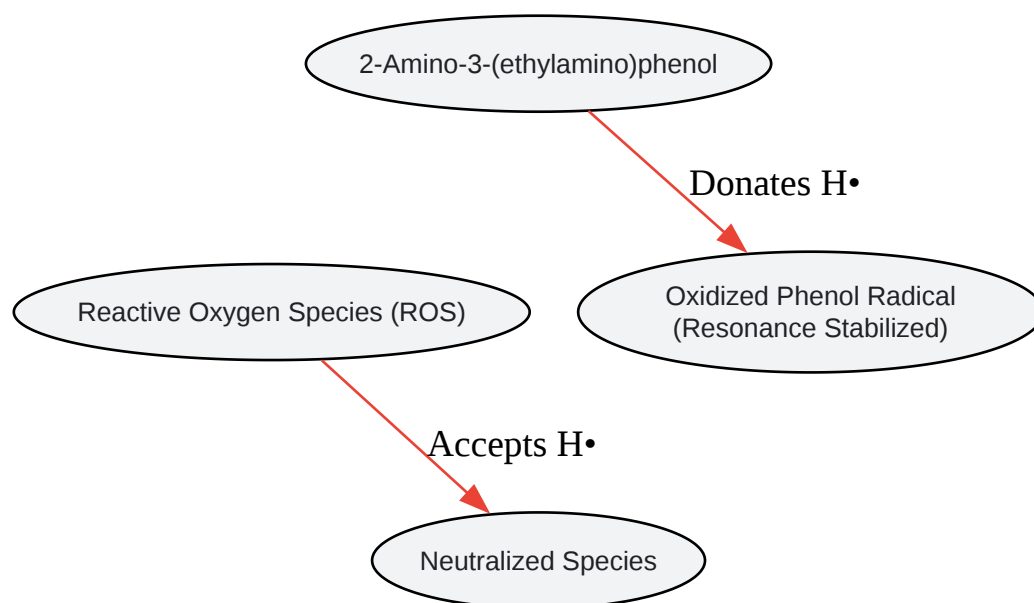
Aminophenol derivatives are known to possess a wide range of biological activities, often acting as antioxidants, enzyme inhibitors, or ligands for various receptors. The structural features of **2-Amino-3-(ethylamino)phenol**, specifically the presence of vicinal amino groups and a hydroxyl group on a benzene ring, suggest several potential areas of biological relevance.

### Antioxidant and Radical Scavenging Activity

The phenol and amino groups can participate in redox reactions, suggesting that **2-Amino-3-(ethylamino)phenol** may act as a potent antioxidant.

Hypothetical Mechanism of Action:

The compound could donate hydrogen atoms from its hydroxyl and amino groups to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The resulting radical would be stabilized by resonance within the aromatic ring.



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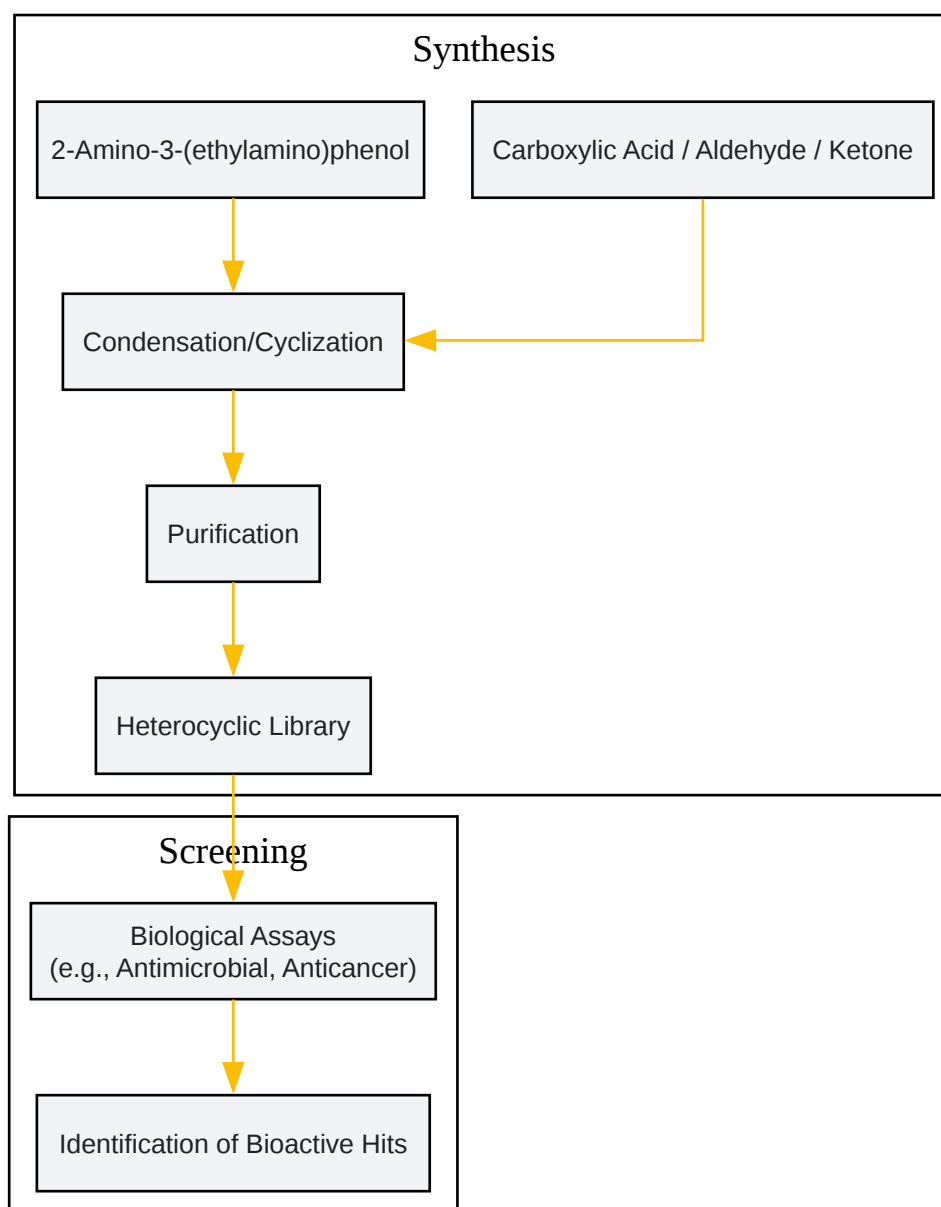
Caption: Proposed antioxidant mechanism of **2-Amino-3-(ethylamino)phenol**.

## Potential as a Precursor for Bioactive Heterocycles

The 1,2,3-trisubstituted aromatic core of **2-Amino-3-(ethylamino)phenol** is a versatile scaffold for the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and phenoxazines, many of which exhibit significant pharmacological properties.

Experimental Workflow for Heterocycle Synthesis:

- **Condensation Reaction:** React **2-Amino-3-(ethylamino)phenol** with a suitable carboxylic acid, aldehyde, or ketone in the presence of a catalyst (e.g., polyphosphoric acid) to induce cyclization.
- **Purification:** The resulting heterocyclic product is isolated and purified using standard techniques like recrystallization or chromatography.
- **Biological Screening:** The synthesized library of heterocycles is then screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.



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Caption: Workflow for the synthesis and screening of bioactive heterocycles.

## Conclusion and Future Directions

**2-Amino-3-(ethylamino)phenol** represents a promising, yet underexplored, chemical entity. This guide provides a theoretical framework for its synthesis and potential applications based on the known chemistry of analogous compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation

of its physicochemical properties and biological activities. The insights gained from such studies could pave the way for its application in the development of novel pharmaceuticals and advanced materials. For research use only. Not for human or veterinary use.

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## References

- 1. 2-Amino-3-ethyl-phenol | C<sub>8</sub>H<sub>11</sub>NO | CID 22665324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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